molecular formula C9H14N2O3 B13506577 Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate

Cat. No.: B13506577
M. Wt: 198.22 g/mol
InChI Key: FPRROMGKAODOOB-UHFFFAOYSA-N
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Description

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with an ethyl ester, an aminoethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate with 1-aminoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The oxazole ring can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring.

    Ethyl 2-(1-aminoethyl)-4-methyl-1,3-imidazole-5-carboxylate: Contains an imidazole ring, offering different electronic properties.

Uniqueness

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group and an ethyl ester makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-4-13-9(12)7-6(3)11-8(14-7)5(2)10/h5H,4,10H2,1-3H3

InChI Key

FPRROMGKAODOOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)C(C)N)C

Origin of Product

United States

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